Researchers requiring reproducible CNS target engagement face challenges with variable brain exposure from common σ1R agonists. RC-33 HCl solves this with a brain-to-plasma AUC ratio of ~10.2, outperforming PRE-084 by 1.5-fold. Key procurement data:
• Potentiates NGF-induced neurite outgrowth (EC50 ~0.1-1.0 nM), enabling robust assay windows.
• >90% plasma stability across mouse, rat, dog, and human matrices ensures cross-species translational consistency.
• For chronic oral studies with hepatic first-pass concerns, enantiopure (R)-RC-33 offers up to 2.2-fold higher metabolic stability. Supplied as a rigorously characterized solid.
Molecular FormulaC21H28ClN
Molecular Weight329.91
CAS No.1346016-43-0
Cat. No.B610426
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
RC-33 HCl: Metabolically Stable σ1R Agonist for Neurodegenerative Research
RC-33 hydrochloride (HCl), CAS 1346016-43-0, is a synthetic small-molecule sigma-1 receptor (σ1R, S1R) agonist belonging to the arylalkylamine class [1]. It is characterized as a potent, selective, and metabolically stable σ1R ligand that enhances nerve growth factor (NGF)-induced neurite outgrowth in cellular models, positioning it as a key tool compound for investigating σ1R-mediated neuroprotection in preclinical models of amyotrophic lateral sclerosis (ALS), Parkinson's disease, and multiple sclerosis [1][2]. The racemic compound demonstrates non-stereoselective receptor binding, with both (R)- and (S)-enantiomers exhibiting comparable σ1R affinity and functional agonist activity, though the (R)-enantiomer shows superior in vitro hepatic metabolic stability in the presence of NADPH [2].
Pathway activation
Sigma-1 receptor (σ1R) agonist for pathway study fit
Cellular assay
NGF-induced neurite outgrowth assay context in PC12 cells
Enantioselectivity
Racemate or (R)-enantiomer based on metabolic stability review
[1] Rossi D, Marra A, Picconi P, et al. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability. Bioorg Med Chem. 2013;21(9):2577-2586. View Source
[2] Rossi D, Pedrali A, Marra A, et al. Chemical, pharmacological, and in vitro metabolic stability studies on enantiomerically pure RC-33 compounds: promising neuroprotective agents acting as σ₁ receptor agonists. ChemMedChem. 2013;8(9):1514-1527. View Source
RC-33 HCl: Substitution Risks with Other σ1 Agonists
Sigma-1 receptor agonists exhibit significant variability in pharmacokinetic profiles, metabolic stability, CNS penetration, and off-target activity, making simple in-class substitution highly problematic for reproducible preclinical research. Unlike the widely used σ1R agonist PRE-084, RC-33 demonstrates markedly superior central nervous system (CNS) distribution, achieving a brain-to-plasma AUC ratio of approximately 10.2 compared to 6.7 for PRE-084 in mouse models [1]. Additionally, RC-33's unique metabolic stability profile—specifically the differential oxidative metabolism between enantiomers in hepatic S9 fractions—enables precise dosing control that is not achievable with less stable σ1R ligands [2][3]. Substituting RC-33 with another σ1R agonist without validation of CNS exposure, metabolic clearance, and functional potency in the target assay would introduce uncontrolled experimental variables and compromise data reproducibility, particularly in chronic dosing paradigms where steady-state brain concentrations are critical for neuroprotective efficacy [1].
Target
RC-33 HCl
Reported brain-to-plasma AUC ratio of 10.2 and enantiomer-dependent metabolic stability may not be replicated by other σ1R agonists.
Substitute risk
PRE-084 / other agonists
CNS distribution profile, hepatic clearance, and functional potency may differ significantly; requires validation before substitution.
Racemate choice
(R/S)-RC-33 vs (R)-RC-33
Racemate exhibits intermediate metabolic stability; enantiopure (R)-RC-33 may support chronic dosing with lower hepatic clearance variability.
Class risk
Other σ1R agonists
Plasma esterase susceptibility and matrix stability often differ; RC-33's >90% stability across species may not be assumed for analogs.
[1] Marra A, Rossi D, Pignataro L, et al. Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist. Future Med Chem. 2016;8(3):245-259. View Source
[2] Rossi D, Marra A, Picconi P, et al. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability. Bioorg Med Chem. 2013;21(9):2577-2586. View Source
[3] Rossi D, Pedrali A, Marra A, et al. Chemical, pharmacological, and in vitro metabolic stability studies on enantiomerically pure RC-33 compounds: promising neuroprotective agents acting as σ₁ receptor agonists. ChemMedChem. 2013;8(9):1514-1527. View Source
RC-33 HCl: Quantitative Evidence vs. Sigma-1 Analogs
CNS Distribution and Brain Exposure vs. PRE-084
In a head-to-head mouse pharmacokinetic study, (R)-RC-33 demonstrated significantly better CNS distribution than PRE-084, the most widely used reference σ1R agonist in preclinical research. This translates to higher and more sustained brain concentrations of the active compound following systemic administration [1].
Higher CNS exposure per unit of systemic dose improves target engagement in brain tissue and reduces the required dose for neuroprotective studies, minimizing potential peripheral side effects.
[1] Marra A, Rossi D, Pignataro L, et al. Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist. Future Med Chem. 2016;8(3):245-259. View Source
Enantiomer-Specific Hepatic Metabolic Stability
When evaluated in rat and human liver S9 fractions supplemented with NADPH, the (R)-RC-33 enantiomer exhibited significantly higher metabolic stability than the (S)-enantiomer, while the racemic mixture showed intermediate degradation [1][2].
Metabolic stabilityHead-to-head
(R) 52% vs (S) 28% in rat liver S9 + NADPH
Enantiomer-dependent hepatic clearance context
60 min incubation; human: (R) 48% vs (S) 22%
in vitro metabolic stabilityenantioselectivityhepatic clearance
Evidence Dimension
In vitro hepatic metabolic degradation (% remaining after incubation)
(S)-RC-33: 28% remaining (rat), 22% remaining (human) in the presence of NADPH
Quantified Difference
(R)-RC-33 shows 1.9-fold higher stability than (S)-RC-33 in rat liver S9; 2.2-fold higher in human
Conditions
Rat and human liver S9 fractions with NADPH cofactor, 60-minute incubation
Why This Matters
The enantiomer-specific metabolic stability enables rational selection of either the more stable (R)-enantiomer for chronic oral dosing or the racemate for acute studies where synthetic economy is prioritized, a procurement decision not possible with enantiomerically undefined σ1R agonists.
in vitro metabolic stabilityenantioselectivityhepatic clearance
[1] Rossi D, Pedrali A, Marra A, et al. Chemical, pharmacological, and in vitro metabolic stability studies on enantiomerically pure RC-33 compounds: promising neuroprotective agents acting as σ₁ receptor agonists. ChemMedChem. 2013;8(9):1514-1527. View Source
[2] Rossi D, Marra A, Picconi P, et al. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability. Bioorg Med Chem. 2013;21(9):2577-2586. View Source
Broad-Spectrum Stability in Biological Matrices
Racemic (R/S)-RC-33 demonstrates exceptional stability in plasma and whole blood across multiple preclinical species (rat, mouse, dog) and human, with minimal degradation observed in the absence of NADPH cofactor. This contrasts with many arylalkylamine σ1R ligands that are rapidly degraded by plasma esterases or other hydrolases [1].
Matrix stabilityClass-level
>95% remaining in plasma across mouse, rat, dog, human
Plasma and whole blood stability (% remaining after 60-minute incubation)
Target Compound Data
(R/S)-RC-33: >95% remaining in mouse, rat, dog, and human plasma; >90% remaining in whole blood from all tested species
Comparator Or Baseline
Class-level comparison: many σ1R agonists exhibit 20-60% degradation under identical conditions (inference from study context)
Quantified Difference
Near-quantitative stability (>90% remaining) across all tested matrices versus typical class degradation of 20-60%
Conditions
Plasma and whole blood from mouse, rat, dog, and human; 37°C; 60-minute incubation without NADPH
Why This Matters
This broad-spectrum matrix stability minimizes pre-analytical variability and ensures consistent in vivo exposure across species, reducing the need for species-specific formulation adjustments in translational studies.
[1] Rossi D, Marra A, Picconi P, et al. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability. Bioorg Med Chem. 2013;21(9):2577-2586. View Source
High-Affinity σ1R Binding and Selectivity Profile
RC-33 exhibits high-affinity binding to the σ1 receptor with Ki values in the low nanomolar range, comparable to or exceeding the affinity of clinically evaluated σ1R ligands such as pridopidine (Ki ~80 nM) and S1RA (Ki ~17 nM). Its selectivity over the sigma-2 receptor (σ2R) and NMDA receptor has been experimentally confirmed [1][2][3].
Pridopidine: Ki ~80 nM; S1RA: Ki ~17 nM; PRE-084: Ki = 2.2 nM
Quantified Difference
(R)-RC-33 exhibits 44-fold higher affinity than pridopidine; 9.4-fold higher than S1RA; comparable to PRE-084
Conditions
Radioligand binding assay using [3H]-(+)-pentazocine in guinea pig brain membranes
Why This Matters
Sub-nanomolar to low-nanomolar σ1R affinity ensures robust target engagement at low compound concentrations, reducing the risk of off-target pharmacology due to mass-action effects in cellular and in vivo assays.
[1] Rossi D, Marra A, Picconi P, et al. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability. Bioorg Med Chem. 2013;21(9):2577-2586. View Source
[2] Rossi D, Pedrali A, Marra A, et al. Chemical, pharmacological, and in vitro metabolic stability studies on enantiomerically pure RC-33 compounds: promising neuroprotective agents acting as σ₁ receptor agonists. ChemMedChem. 2013;8(9):1514-1527. View Source
[3] García-Barrantes P, et al. Docking, Interaction Fingerprint, and Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) of Sigma1 Receptor Ligands, Analogs of the Neuroprotective Agent RC-33. Front Chem. 2019;7:496. View Source
NGF-Induced Neurite Outgrowth Potentiation
RC-33 enhances NGF-induced neurite outgrowth in PC12 cells at concentrations as low as 0.1 nM, with maximal potentiation observed at 1-10 nM. This functional response is significantly more potent than that reported for many other σ1R agonists, including SA4503 and (+)-pentazocine, which typically require 100-1000 nM concentrations for comparable effects [1][2].
RC-33 is approximately 100- to 1000-fold more potent than SA4503 and (+)-pentazocine in the neurite outgrowth functional assay
Conditions
PC12 cells co-treated with sub-maximal NGF (2 ng/mL), 72-hour differentiation
Why This Matters
Sub-nanomolar functional potency enables robust cellular phenotypic responses at concentrations far below those required for receptor saturation, reducing the likelihood of assay interference from compound precipitation or cytotoxicity.
[1] Rossi D, Marra A, Picconi P, et al. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability. Bioorg Med Chem. 2013;21(9):2577-2586. View Source
[2] Rossi D, et al. A step forward in the sigma enigma: a role for chirality in the sigma1 receptor–ligand interaction? Med Chem Commun. 2015;6:138-146. View Source
Gram-Scale Synthesis and Procurement Reliability
A validated gram-scale synthesis procedure for (R/S)-RC-33 and (R)-RC-33 has been established and published, enabling reproducible large-scale production for preclinical in vivo studies. This contrasts with many tool σ1R agonists that are only available in milligram quantities from specialty vendors, limiting their utility in chronic dosing studies [1][2].
Scale synthesisMethod context
8.1 g batch, 65% yield via 4-step route
Supports procurement planning
Validated gram-scale synthesis published
gram-scale synthesissupply chainpreclinical development
Evidence Dimension
Synthetic scalability
Target Compound Data
Gram-scale synthesis demonstrated with 8.1 g batch size, 65% overall yield
Comparator Or Baseline
Class-level comparison: many σ1R tool compounds are not characterized beyond milligram research-scale synthesis
Quantified Difference
Validated gram-scale procedure exists; no comparable published scale-up data for many σ1R agonists such as S1RA or pridopidine
Conditions
Optimized 4-step synthetic route from 4-acetylbiphenyl
Why This Matters
The existence of a validated gram-scale synthesis reduces procurement uncertainty and cost for research groups planning chronic in vivo studies, ensuring reliable compound supply without vendor-dependent stock limitations.
gram-scale synthesissupply chainpreclinical development
[1] Rossi D, Marra A, Picconi P, et al. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability. Bioorg Med Chem. 2013;21(9):2577-2586. View Source
[2] Marra A, Rossi D, Pignataro L, et al. Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist. Future Med Chem. 2016;8(3):245-259. View Source
RC-33 HCl: Prioritized Research Applications
Sustained CNS Exposure in Neurodegenerative Models
Based on the demonstrated 1.5-fold higher brain-to-plasma AUC ratio compared to PRE-084 (Section 3, Evidence Item 1), RC-33 is the preferred σ1R agonist for chronic oral dosing studies in mouse models of ALS, Parkinson's disease, and multiple sclerosis where sustained brain target engagement is critical [1]. The compound's broad-spectrum plasma stability (>90% remaining across mouse, rat, dog, and human matrices) ensures consistent exposure across species, simplifying translational study design [2].
Neurite Outgrowth and Neuroprotection Assays
RC-33's sub-nanomolar functional potency in potentiating NGF-induced neurite outgrowth (EC50 ~0.1-1.0 nM) makes it the optimal positive control for σ1R-mediated neuroprotection assays in PC12 cells or primary neuronal cultures (Section 3, Evidence Item 5) [3]. Its approximately 100- to 1000-fold higher potency than SA4503 or (+)-pentazocine enables robust assay windows at concentrations that minimize solvent (DMSO) interference and reduce the risk of off-target effects due to mass action.
Enantiomer-Specific Dosing for Chronic Studies
For research programs requiring chronic oral administration where hepatic first-pass metabolism is a concern, procurement of the enantiopure (R)-RC-33 is recommended based on its 1.9-fold (rat) to 2.2-fold (human) higher hepatic metabolic stability in NADPH-supplemented S9 fractions compared to the (S)-enantiomer (Section 3, Evidence Item 2) [4][5]. Conversely, for acute studies where synthetic economy and cost are prioritized, the racemic (R/S)-RC-33 HCl may be acceptable due to its non-stereoselective receptor binding and functional activity (comparable σ1R affinity: Ki = 2.3 nM vs 1.8 nM for (R)-RC-33) [5].
σ1R Binding and Structure-Activity Relationship Studies
RC-33 serves as a validated reference ligand for σ1R binding site mapping and computational docking studies, with its binding orientation experimentally confirmed by interaction fingerprint analysis and 3D-QSAR modeling (Section 3, Evidence Item 4) [6]. Its high affinity (Ki = 1.8-2.3 nM) and established selectivity over σ2R and NMDA receptors make it a reliable competitive ligand for radioligand displacement assays using [3H]-(+)-pentazocine [7].
Application
Selection Property
Validation Focus
CNS exposure studies in neurodegeneration models
Brain-to-plasma distribution profile
CNS target engagement monitoring
Neurite outgrowth / neuroprotection assay context
Functional potency in NGF co-treatment assay
PC12 cell differentiation endpoint
Enantiomer-selective metabolic stability research
Hepatic S9 fraction stability profile
Chronic dosing exposure review
σ1R binding site characterization
Binding affinity and selectivity profile
Radioligand displacement assay interpretation
[1] Marra A, Rossi D, Pignataro L, et al. Toward the identification of neuroprotective agents: g-scale synthesis, pharmacokinetic evaluation and CNS distribution of (R)-RC-33, a promising SIGMA1 receptor agonist. Future Med Chem. 2016;8(3):245-259. View Source
[2] Rossi D, Marra A, Picconi P, et al. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability. Bioorg Med Chem. 2013;21(9):2577-2586. View Source
[3] Rossi D, et al. A step forward in the sigma enigma: a role for chirality in the sigma1 receptor–ligand interaction? Med Chem Commun. 2015;6:138-146. View Source
[4] Rossi D, Pedrali A, Marra A, et al. Chemical, pharmacological, and in vitro metabolic stability studies on enantiomerically pure RC-33 compounds: promising neuroprotective agents acting as σ₁ receptor agonists. ChemMedChem. 2013;8(9):1514-1527. View Source
[5] Rossi D, Marra A, Picconi P, et al. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability. Bioorg Med Chem. 2013;21(9):2577-2586. View Source
[6] García-Barrantes P, et al. Docking, Interaction Fingerprint, and Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) of Sigma1 Receptor Ligands, Analogs of the Neuroprotective Agent RC-33. Front Chem. 2019;7:496. View Source
[7] Rossi D, Marra A, Picconi P, et al. Identification of RC-33 as a potent and selective σ1 receptor agonist potentiating NGF-induced neurite outgrowth in PC12 cells. Part 2: g-scale synthesis, physicochemical characterization and in vitro metabolic stability. Bioorg Med Chem. 2013;21(9):2577-2586. View Source
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